N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound features a hexahydrobenzothieno[2,3-d]pyrimidine core with a 4-oxo group, a prop-2-en-1-yl (allyl) substituent at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is substituted with two ethyl groups, distinguishing it from analogs with methyl or aryl substituents.
Properties
Molecular Formula |
C19H25N3O2S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O2S2/c1-4-11-22-18(24)16-13-9-7-8-10-14(13)26-17(16)20-19(22)25-12-15(23)21(5-2)6-3/h4H,1,5-12H2,2-3H3 |
InChI Key |
VAMBOSDCOQPHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include benzothieno pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes controlled oxidation:
| Reaction Type | Reagents/Conditions | Product | Monitoring Method |
|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hr | Monosulfoxide derivative | TLC |
| Sulfone formation | mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Disulfone analog | HPLC |
Selectivity depends on stoichiometry and reaction time.
Hydrolysis Reactions
The acetamide group participates in hydrolysis under extreme conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hr | 2-mercaptoacetic acid + diethylamine |
| Basic (NaOH) | 10% NaOH, EtOH/H<sub>2</sub>O, 80°C | Carboxylate salt + NH(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub> |
Reaction progress is tracked via pH-dependent solubility changes.
Allylic Functionalization
The prop-2-en-1-yl group enables:
| Reaction | Reagents | Outcome |
|---|---|---|
| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxide ring formation at allylic site |
| Halogenation | Br<sub>2</sub>/CCl<sub>4</sub>, 0°C | 1,2-dibromide adduct |
| Hydroboration | BH<sub>3</sub>·THF, then H<sub>2</sub>O<sub>2</sub> | Anti-Markovnikov alcohol |
Steric effects from the fused ring system influence regioselectivity.
Heterocyclic Core Modifications
The benzothieno-pyrimidine scaffold undergoes:
| Transformation | Conditions | Position Affected |
|---|---|---|
| Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | C-5 of thiophene |
| Reductive amination | NaBH<sub>3</sub>CN, NH<sub>4</sub>OAc | Pyrimidine N-1 |
| Ring expansion | Photolysis (λ > 300 nm) | Thiophene moiety |
Crystallographic data (PubChem CID 1389520 ) confirms bond angles conducive to these reactions.
Experimental Characterization
Critical parameters for reaction validation:
| Technique | Key Observations | Citation |
|---|---|---|
| <sup>1</sup>H NMR | δ 5.8–6.1 ppm (allyl protons) | |
| HRMS | m/z 391.1432 [M+H]<sup>+</sup> | |
| IR | 1675 cm<sup>-1</sup> (C=O stretch) |
This compound’s multifunctional architecture enables diverse synthetic manipulations, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric transformations and biological target engagement mechanisms.
Scientific Research Applications
Structural Characteristics
The compound possesses a complex structure characterized by:
- Molecular Formula : C23H31N4O2S
- Molecular Weight : 446.59 g/mol
- Key Functional Groups : The presence of a thioether linkage and a pyrimidine core contributes to its biological activity.
Research indicates that N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several key biological activities:
1. Anticancer Properties
- Compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies utilizing multicellular spheroid assays have identified novel anticancer compounds that may share mechanisms of action with this compound. Targeting specific signaling pathways involved in tumor growth could enhance its therapeutic application in oncology .
2. Enzyme Inhibition
- This compound shows promise as an inhibitor for various enzymes associated with cancer and other diseases. Notably, related compounds have been shown to inhibit the Type III secretion system (T3SS), which is critical for bacterial virulence. This suggests that N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could similarly affect bacterial infections and may serve as a lead compound for developing antimicrobial agents .
Synthesis and Reaction Pathways
The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step synthetic routes:
- Formation of the Pyrimidine Core : Initial reactions focus on constructing the pyrimidine structure.
- Introduction of Functional Groups : Subsequent steps involve adding the diethylamino group and the thioether linkage.
- Final Coupling Reactions : The final assembly includes coupling with acetamide functionalities.
Detailed reaction schemes are essential for replicating this synthesis in laboratory settings .
Case Studies
Several case studies highlight the biological activity of compounds similar to N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-y...]}:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .
Antimicrobial Effects : Research has indicated that structurally similar compounds exhibit significant antimicrobial activity against various pathogens .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
N,N-Dimethyl-2-[(4-oxo-3-phenyl-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]acetamide ()
- Key Differences :
- Pyrimidine substituent : Phenyl vs. allyl.
- Acetamide substituent : Dimethyl vs. diethyl.
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
- Key Differences :
- Pyrimidine substituent : 4-Ethoxyphenyl vs. allyl.
- Acetamide linkage : 4-Methylphenyl vs. diethyl.
- Impact :
Modifications in the Acetamide Moiety
N-(2,6-Dimethylphenyl)-2-{[3-allyl-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide ()
- Key Differences :
- Acetamide substituent : 2,6-Dimethylphenyl vs. diethyl.
- Impact: The steric bulk of the 2,6-dimethylphenyl group may hinder binding to flat enzymatic pockets, whereas diethyl groups offer conformational flexibility.
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]acetamide ()
- Key Differences :
- Pyrimidine substituent : Ethyl vs. allyl.
- Acetamide linkage : Sulfamoylphenyl vs. diethyl.
- Sulfamoylphenyl introduces hydrogen-bonding capacity, contrasting with diethyl’s nonpolar character .
Physicochemical Properties
*Estimated based on analogs in , and 16.
Biological Activity
N,N-Diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be denoted by the following structural formula:
It features a thieno[2,3-d]pyrimidine core structure with a sulfanyl group and an acetamide moiety. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Synthesis
The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the thieno-pyrimidine scaffold followed by the introduction of the acetamide and sulfanyl groups.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds in the thieno-pyrimidine class. For instance:
- Antibacterial Effects : Compounds structurally similar to N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:
Antifungal Activity
Research indicates that certain derivatives possess antifungal properties. For instance:
- Compounds exhibiting structural similarities have shown effectiveness against fungi such as Candida albicans and Aspergillus niger , suggesting that modifications to the thieno-pyrimidine structure can enhance antifungal activity .
Anti-inflammatory and Antioxidant Properties
Emerging data suggest that thieno-pyrimidine derivatives may also exert anti-inflammatory effects. For example:
- In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and exhibit antioxidant activity by scavenging free radicals .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thieno-pyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that modifications at the 4-position of the pyrimidine ring significantly enhanced antibacterial activity. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: In Silico Studies
Computational modeling has been employed to predict the binding affinity of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide with various biological targets. Molecular docking studies revealed favorable interactions with key enzymes involved in bacterial cell wall synthesis .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the hexahydrobenzothienopyrimidinone core. Key steps include thioacetylation and alkylation of the allyl group. For yield optimization, control reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of intermediates. Evidence from analogous compounds (e.g., 80% yield for a structurally similar thienopyrimidinone derivative via optimized coupling reactions) suggests using anhydrous solvents and inert atmospheres to minimize side reactions .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H NMR : Compare chemical shifts (δ) of key protons (e.g., allyl CH2 at ~4.12 ppm, NHCO at ~10.10 ppm) with reference data .
- X-ray Diffraction (XRD) : Resolve the crystal structure using SHELX software to verify stereochemistry and bond angles, as demonstrated for related thienopyrimidine acetamides .
- Mass Spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 for a structurally related compound) .
Q. What analytical methods are recommended for assessing purity, and how are discrepancies in purity metrics resolved?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S values (e.g., <0.1% deviation for analogous compounds) .
- Resolution of Discrepancies : Recalibrate instruments, repeat analyses under controlled humidity, and cross-validate with NMR integration ratios.
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions, and what contradictions in kinetic data might arise?
- Methodological Answer :
- Experimental Design : Conduct hydrolysis studies in buffered solutions (pH 1–13) at 25–50°C, monitoring degradation via UV-Vis or LC-MS.
- Data Contradictions : Discrepancies in rate constants (e.g., unexpected stability in acidic media) may arise due to competing nucleophilic pathways or solvent effects. Mitigate by repeating trials with deuterated solvents or isotopic labeling .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets, and how do force field choices impact accuracy?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for the allyl group’s conformational mobility.
- Force Field Selection : Compare AMBER (for protein-ligand interactions) vs. CHARMM (for solvation effects). Validate with experimental binding affinities (e.g., IC50 values from enzymatic assays) .
Q. How can researchers resolve contradictions between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Perform B3LYP/6-311+G(d,p) simulations to predict shifts.
- Troubleshooting : If deviations exceed 0.3 ppm (e.g., for NH or aromatic protons), re-examine solvent effects or consider dynamic averaging due to rotameric equilibria .
Q. What strategies are recommended for elucidating the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation.
- Data Interpretation : Compare half-life (t1/2) values across species; inconsistencies may reflect interspecific differences in enzyme isoforms .
Methodological Challenges & Solutions
Q. How should researchers address low crystallinity during XRD analysis?
- Solution : Optimize crystallization conditions using solvent vapor diffusion (e.g., DMF/ethanol mixtures). For stubborn cases, employ synchrotron radiation to enhance diffraction quality .
Q. What are best practices for reconciling conflicting biological activity data across assay platforms?
- Solution :
- Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
